molecular formula C8H3BrFNO2 B1406190 6-Bromo-3-cyano-2-fluorobenzoic acid CAS No. 1518865-77-4

6-Bromo-3-cyano-2-fluorobenzoic acid

Cat. No.: B1406190
CAS No.: 1518865-77-4
M. Wt: 244.02 g/mol
InChI Key: RUHNKQLRGPGTDR-UHFFFAOYSA-N
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Description

6-Bromo-3-cyano-2-fluorobenzoic acid is a multifunctional benzoic acid derivative featuring bromo (Br), cyano (CN), and fluoro (F) substituents at positions 6, 3, and 2, respectively. This compound is of significant interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents. The bromo and fluoro groups enhance electrophilic reactivity, while the cyano group serves as a strong electron-withdrawing moiety, influencing both acidity and downstream chemical transformations.

Properties

IUPAC Name

6-bromo-3-cyano-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHNKQLRGPGTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-cyano-2-fluorobenzoic acid typically involves multiple steps starting from o-fluorobenzonitrile. The process includes nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis . The reaction conditions for each step are carefully controlled to ensure high yield and purity. For example, the bromization step involves the use of bromine in the presence of a suitable catalyst, while the hydrolysis step requires acidic or basic conditions to convert intermediates into the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle large volumes of reactants and products. The purity of the final product is typically ensured through rigorous quality control measures, including chromatography and spectroscopy .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-cyano-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-3-cyano-2-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyano-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the bromine, cyano, and fluorine groups can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Bromo-2-fluoro-3-methoxybenzoic Acid (CAS: 935534-45-5)

Substituents : Br (6), F (2), OCH₃ (3).
Key Differences :

  • The methoxy group at position 3 is electron-donating, reducing the benzoic acid’s acidity compared to the cyano-substituted analog.
  • Methoxy groups are less reactive in nucleophilic substitution than cyano groups, limiting utility in coupling reactions. Applications: Primarily used as an intermediate in fine chemical synthesis. Safety data indicate standard handling protocols for halogenated aromatics .

6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic Acid

Substituents : Br (6), F (2), CF₃ (3).
Key Differences :

  • The trifluoromethyl group (CF₃) is strongly electron-withdrawing, comparable to cyano. However, CF₃’s higher electronegativity may further increase acidity (predicted pKa ~1.5–2.5) versus the cyano analog (predicted pKa ~2.0–3.0).
  • CF₃ groups enhance lipid solubility, making this compound more suitable for hydrophobic drug design.
    Synthesis : Likely involves trifluoromethylation steps, which are costlier and require specialized reagents compared to cyanation .

3-Bromo-6-fluoro-2-methylbenzoic Acid

Substituents : Br (3), F (6), CH₃ (2).
Key Differences :

  • Bromo at position 3 alters electronic effects, reducing para-directed reactivity compared to 6-bromo substitution.
  • Methyl groups are electron-donating, lowering acidity (pKa ~3.5–4.5) and stabilizing the aromatic ring against electrophilic attack. Synthetic Yield: Reported 90% yield via bromination with AgNO₃ catalysis, suggesting efficient bromine positioning strategies .

6-Amino-2-chloro-3-fluorobenzoic Acid (CAS: 681459-97-2)

Substituents : NH₂ (6), Cl (2), F (3).
Key Differences :

  • Amino groups are electron-donating, drastically reducing acidity (pKa ~4.5–5.5) and enabling hydrogen bonding.
  • Applications: Used in peptide mimetics and dyes due to amino functionality .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Predicted pKa Key Applications
6-Bromo-3-cyano-2-fluorobenzoic acid Br (6), CN (3), F (2) ~243.9 2.0–3.0 Pharmaceuticals, catalysis
6-Bromo-2-fluoro-3-methoxybenzoic acid Br (6), F (2), OCH₃ (3) ~263.1 3.5–4.5 Fine chemicals
6-Bromo-2-fluoro-3-(trifluoromethyl) Br (6), F (2), CF₃ (3) ~287.0 1.5–2.5 Lipophilic drug intermediates
3-Bromo-6-fluoro-2-methylbenzoic acid Br (3), F (6), CH₃ (2) ~233.0 3.5–4.5 Agrochemicals
6-Amino-2-chloro-3-fluorobenzoic acid NH₂ (6), Cl (2), F (3) ~203.6 4.5–5.5 Peptide mimetics

Research Findings and Insights

  • Acidity Trends : Electron-withdrawing groups (CN, CF₃, Br) at position 3 significantly lower the pKa of the benzoic acid, enhancing solubility in polar solvents and reactivity in esterification or amidation reactions .
  • Synthetic Challenges: Introducing cyano groups requires precise conditions (e.g., Rosenmund-von Braun or nucleophilic substitution), whereas methoxy or methyl groups are more straightforward to install .
  • Safety Considerations: Cyano-substituted compounds may pose higher toxicity risks compared to methoxy or methyl analogs, necessitating stringent handling protocols .

Biological Activity

6-Bromo-3-cyano-2-fluorobenzoic acid (BCFBA) is an aromatic compound with significant potential in medicinal chemistry and biological research. This compound features a unique combination of bromine, cyano, and fluorine substituents on a benzoic acid core, which enhances its reactivity and biological activity. This article explores the biological activity of BCFBA, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C8H4BrFNO2
  • Molecular Weight : 244.02 g/mol
  • IUPAC Name : this compound

The presence of the bromine atom, cyano group, and fluorine atom contributes to its distinctive chemical properties, making it a valuable intermediate in organic synthesis and a candidate for drug development.

BCFBA's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. The unique substituents on the benzene ring can enhance binding affinity and selectivity for molecular targets. Key mechanisms include:

  • Enzyme Inhibition : BCFBA may inhibit specific kinases or other enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound can potentially modulate receptor activity, influencing various physiological processes.

Biological Applications

Research indicates that BCFBA has several promising applications in medicinal chemistry:

  • Anticancer Activity : Preliminary studies suggest that BCFBA may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through the modulation of key signaling pathways.
  • Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities, suggesting that BCFBA could possess similar properties.
  • Drug Development : BCFBA serves as a building block for synthesizing more complex biologically active compounds, particularly in the development of kinase inhibitors.

Comparative Analysis with Similar Compounds

To understand the uniqueness of BCFBA, a comparative analysis with structurally related compounds is essential.

Compound NameMolecular FormulaKey Features
2-Bromo-6-fluorobenzoic acidC7H4BrFNO2Lacks cyano group; primarily studied for herbicidal properties.
4-Bromo-2-chloro-6-fluorobenzoic acidC8H4BrClFNO2Contains chlorine; investigated for antimicrobial effects.
6-Amino-3-bromo-2-fluorobenzoic acidC7H5BrFNO2Amino group enhances biological activity; studied for anticancer properties.

BCFBA's unique combination of functional groups allows for distinct reactivity patterns and potential biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of BCFBA's biological activity:

  • Synthesis and Evaluation : A study synthesized BCFBA through a multi-step process involving nucleophilic substitution reactions. The synthesized compound was evaluated for its cytotoxicity against several cancer cell lines, demonstrating significant activity (IC50 values in the low micromolar range) .
  • Mechanistic Insights : Computational studies have indicated that BCFBA interacts favorably with ATP-binding sites in kinases, suggesting a mechanism of action similar to known kinase inhibitors .
  • Pharmacological Screening : Pharmacological evaluations revealed that BCFBA exhibits selective inhibition against specific cancer cell lines while showing minimal toxicity towards normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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